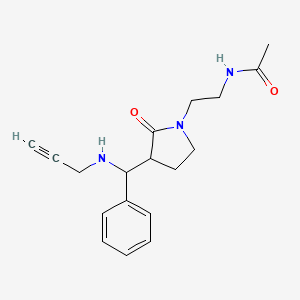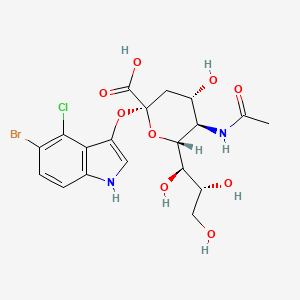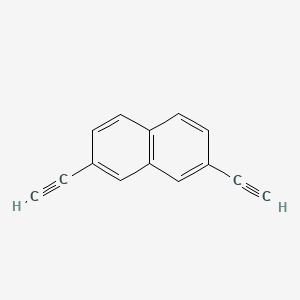
2,7-Diethynylnaphthalene
Vue d'ensemble
Description
2,7-Diethynylnaphthalene is an organic compound with the molecular formula C14H8 It is a derivative of naphthalene, characterized by the presence of ethynyl groups at the 2 and 7 positions on the naphthalene ring
Applications De Recherche Scientifique
2,7-Diethynylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diethynylnaphthalene typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2,7-dibromonaphthalene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach in laboratory settings. Scaling up this reaction for industrial purposes would require optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Diethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated naphthalene derivatives.
Reduction: Ethylene or ethane derivatives of naphthalene.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Mécanisme D'action
The mechanism of action of 2,7-Diethynylnaphthalene largely depends on its chemical interactions with other molecules. The ethynyl groups can participate in various reactions, including cycloaddition and polymerization, leading to the formation of complex structures. These interactions can affect molecular targets and pathways, influencing the compound’s overall behavior and properties.
Comparaison Avec Des Composés Similaires
- 2,6-Diethynylnaphthalene
- 2,7-Dihydroxynaphthalene
- 2,7-Dibromonaphthalene
Comparison: 2,7-Diethynylnaphthalene is unique due to the specific positioning of the ethynyl groups, which imparts distinct electronic and steric properties. Compared to 2,6-Diethynylnaphthalene, the 2,7-isomer has different reactivity and stability. 2,7-Dihydroxynaphthalene, on the other hand, has hydroxyl groups instead of ethynyl groups, leading to different chemical behavior and applications. 2,7-Dibromonaphthalene serves as a precursor in the synthesis of this compound through the Sonogashira coupling reaction.
Propriétés
IUPAC Name |
2,7-diethynylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8/c1-3-11-5-7-13-8-6-12(4-2)10-14(13)9-11/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUQOHRBNUQTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60765325 | |
| Record name | 2,7-Diethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113705-27-4 | |
| Record name | 2,7-Diethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)
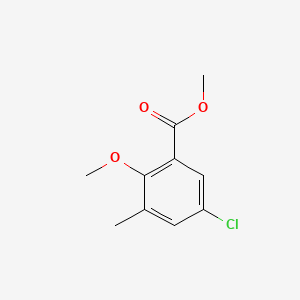

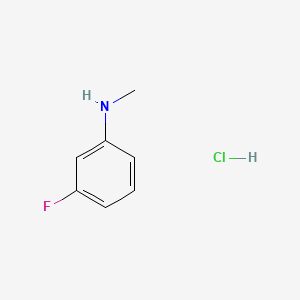


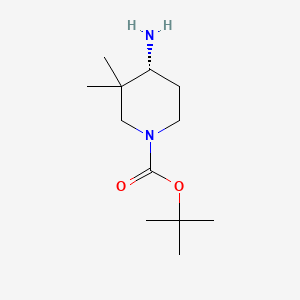

![N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B597717.png)

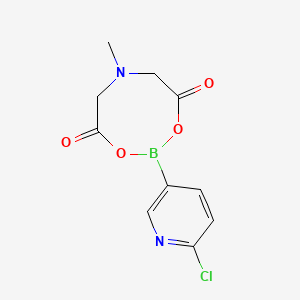
![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)
